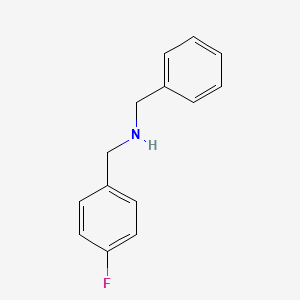

n-Benzyl-1-(4-fluorophenyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZSRGKJZKOZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354843 | |

| Record name | n-benzyl-1-(4-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55096-88-3 | |

| Record name | n-benzyl-1-(4-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl[(4-fluorophenyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

n-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride properties

An In-Depth Technical Guide to n-Benzyl-1-(4-fluorophenyl)methanamine Hydrochloride: Properties, Synthesis, and Analysis

Introduction

This compound hydrochloride is a secondary amine salt that holds significant potential as a versatile building block in modern chemical research. Structurally, it combines a benzyl group and a fluorine-substituted benzyl group attached to a central nitrogen atom, which is protonated to form the hydrochloride salt. The presence of the fluorophenyl moiety is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[1]

While direct research on this specific compound is not extensively published, its constituent fragments are common in pharmaceuticals and agrochemicals.[1][2] This guide, intended for researchers, scientists, and drug development professionals, serves as a comprehensive technical resource. It consolidates predicted and known properties, outlines robust synthetic and analytical protocols, and explores the potential applications of this compound hydrochloride, providing a foundational understanding for its use in laboratory and development settings.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are fundamental to its application. The following tables summarize the key identifiers and properties for this compound and its hydrochloride salt. Note that many experimental properties are reported for the free base, while properties for the hydrochloride salt, such as enhanced solubility in polar solvents, can be inferred from its ionic nature.

Table 1: Chemical Identifiers

| Identifier | This compound (Free Base) | This compound hydrochloride (Salt) |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-phenylmethanamine[3] | N-[(4-fluorophenyl)methyl]-1-phenylmethanamine;hydrochloride |

| Synonyms | Benzyl-(4-fluorobenzyl)amine, N-Benzyl-4-fluorobenzylamine[3][4] | - |

| CAS Number | 55096-88-3[3][4][5] | 55097-55-7[6] |

| Molecular Formula | C₁₄H₁₄FN[3][4] | C₁₄H₁₅ClFN[6] |

| Molecular Weight | 215.27 g/mol [3][4] | 251.73 g/mol [6] |

| InChI Key | SXZSRGKJZKOZRP-UHFFFAOYSA-N[3][4] | - |

| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F[3] | C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl[7] |

Table 2: Physicochemical Properties

| Property | Value (Free Base unless specified) | Source / Rationale |

| Appearance | White to light yellow crystalline powder (for HCl salt) | Inferred from related compounds like 4-Fluorobenzylamine hydrochloride.[1] |

| Boiling Point | 309.5 °C at 760 mmHg[4] | Experimental data for the free base. The salt would decompose at high temperatures. |

| Density | 1.098 g/cm³[4] | Experimental data for the free base. |

| Melting Point | Not reported. | The related 4-Fluorobenzylamine hydrochloride melts with decomposition at 272 °C.[1] |

| Solubility | Free Base: Low in water, soluble in organic solvents. HCl Salt: Expected to have higher solubility in water and polar protic solvents (e.g., ethanol, methanol). | The free base is a nonpolar organic molecule. The hydrochloride salt is ionic, which significantly increases polarity and aqueous solubility. |

| XLogP3 | 2.8 - 3.5[3][4] | Computed value indicating moderate lipophilicity for the free base. |

| Hydrogen Bond Donors | 1[3] | The secondary amine (N-H) group. |

| Hydrogen Bond Acceptors | 2[3] | The nitrogen and fluorine atoms. |

| Topological Polar Surface Area | 12 Ų[3] | Computed for the free base. |

Synthesis and Purification

The most logical and field-proven approach for synthesizing this compound is through a two-step reductive amination process, followed by conversion to its hydrochloride salt. This methodology offers high yields and operational simplicity.

Causality of Experimental Design: The synthesis begins with the formation of an imine from 4-fluorobenzaldehyde and benzylamine. Anhydrous sodium sulfate is used as a mild, in-situ dehydrating agent to drive the equilibrium towards the imine product.[8] Subsequently, the imine C=N double bond is selectively reduced to a C-N single bond. Sodium borohydride (NaBH₄) is an ideal reducing agent for this step as it is chemoselective, meaning it will reduce the imine without affecting the aromatic rings, and its reaction is easily controlled and quenched. Finally, the purified free base is treated with hydrochloric acid to precipitate the stable, crystalline hydrochloride salt, which is often preferred for handling, storage, and formulation.[9]

Caption: Synthetic workflow for this compound HCl.

Experimental Protocols

Protocol 2.1: Synthesis of N-(4-fluorobenzylidene)benzylamine (Imine Intermediate)

-

To a solution of 4-fluorobenzaldehyde (1.24 g, 10 mmol) in dichloromethane (CH₂Cl₂, 20 mL), add benzylamine (1.07 g, 10 mmol).

-

Add anhydrous sodium sulfate (2.13 g, 15 mmol) to the reaction mixture.[8]

-

Stir the suspension at ambient temperature for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Filter the mixture to remove the sodium sulfate and wash the solid with a small amount of CH₂Cl₂.

-

Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Protocol 2.2: Synthesis of this compound (Free Base)

-

Dissolve the crude imine from Protocol 2.1 in methanol (30 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (0.45 g, 12 mmol) to the solution in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Slowly quench the reaction by adding water (20 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude free base.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2.3: Formation of this compound Hydrochloride

-

Dissolve the purified free base (from Protocol 2.2) in a minimal amount of anhydrous diethyl ether (approx. 20 mL).

-

Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.

-

A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield this compound hydrochloride as a crystalline solid.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Table 3: Summary of Expected Analytical Data

| Technique | Expected Results for this compound HCl |

| ¹H NMR | Aromatic Protons: Multiplets between δ 7.2-7.5 ppm. The protons on the fluorophenyl ring will exhibit coupling to fluorine. Methylene Protons (CH₂): Two distinct singlets (or AB quartets) around δ 3.8-4.2 ppm. Amine Proton (NH₂⁺): A broad singlet at a downfield chemical shift (> δ 9.0 ppm), which may exchange with D₂O. |

| ¹³C NMR | Aromatic Carbons: Signals between δ 115-140 ppm. The carbon directly attached to fluorine (C-F) will show a large coupling constant (¹JCF). Methylene Carbons: Two signals expected in the δ 50-55 ppm region. |

| Mass Spec. (ESI+) | [M+H]⁺ Ion: The primary ion observed will correspond to the protonated free base at m/z 216.12, confirming the molecular weight of the cation. |

| IR Spectroscopy | N-H Stretch: A broad absorption band around 2400-2800 cm⁻¹ (characteristic of amine salts). Aromatic C-H Stretch: ~3000-3100 cm⁻¹. Aromatic C=C Stretch: ~1500-1600 cm⁻¹. C-F Stretch: A strong band around 1220-1240 cm⁻¹. |

| HPLC Purity | A single major peak with >98% purity on a reverse-phase C18 column with a standard acetonitrile/water (containing 0.1% TFA) gradient, monitored at 254 nm. |

Handling, Safety, and Storage

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety. The hazard information is primarily based on data for the free base.

Table 4: GHS Hazard and Safety Information

| Category | Information |

| Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning [4][5] |

| Hazard Statements | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] |

| Precautionary Measures | Handling: Use only in a well-ventilated area or fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Wear protective gloves, safety glasses, and a lab coat.[4] Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere. Store locked up.[4][5] |

Potential Applications and Biological Context

While a niche molecule, this compound hydrochloride is positioned as a valuable intermediate in several areas of chemical and pharmaceutical development.

-

Synthetic Intermediate: The compound serves as a precursor in more complex molecular architectures. For instance, it has been cited as an intermediate in the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one, a scaffold found in various biologically active molecules.[9]

-

Medicinal Chemistry Scaffold: The 4-fluorobenzyl group is a privileged fragment in drug discovery. Its incorporation can enhance metabolic stability and improve oral bioavailability.[1] The parent compound, 4-fluorobenzylamine, is a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs).[1] Therefore, this compound hydrochloride is a promising starting point for creating new libraries of compounds aimed at CNS targets or other therapeutic areas.

-

Structural Biology Probe: The free base of this compound has been identified as a ligand in a co-crystallized protein structure. Specifically, it is found in the active site of human farnesyl pyrophosphate synthase (PDB ID: 5QSV), an important enzyme in the cholesterol biosynthesis pathway and a target for bisphosphonate drugs used to treat bone disorders.[3] This direct, empirical evidence suggests the molecule has the appropriate stereoelectronic features to bind to biological macromolecules, making it and its derivatives interesting candidates for inhibitor design.

References

-

PubChem. (n.d.). Benzyl[(4-fluorophenyl)methyl]amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

PubChem. (n.d.). (4-Fluoro-benzyl)-methylamine HCl. National Center for Biotechnology Information. Retrieved from [Link]

-

Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-Fluorobenzylamine Drug Information. Retrieved from [Link]

- Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. Benzyl[(4-fluorophenyl)methyl]amine | C14H14FN | CID 784761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 55096-88-3|this compound|BLD Pharm [bldpharm.com]

- 6. 55097-55-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. (4-Fluoro-benzyl)-methylamine HCl | C8H11ClFN | CID 12689752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]

Methodological & Application

Protocol for the purification of n-Benzyl-1-(4-fluorophenyl)methanamine

An Application Note on the High-Purity Isolation of n-Benzyl-1-(4-fluorophenyl)methanamine

Abstract

This compound is a key secondary amine intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its synthesis via reductive amination of 4-fluorobenzaldehyde and benzylamine is efficient but often yields a crude product containing unreacted starting materials and side-products. This application note presents a robust, multi-step protocol for the purification of this compound to high purity (>99%). The protocol leverages a chemically-driven liquid-liquid extraction based on the amine's basicity, followed by preparative flash column chromatography with a modified mobile phase to ensure high recovery and separation efficiency. An optional but highly recommended final step for crystallization as a stable hydrochloride salt is also detailed for long-term storage and applications requiring exacting purity standards.

Introduction and Purification Rationale

The standard synthesis of this compound involves the reductive amination of 4-fluorobenzaldehyde with benzylamine. This reaction proceeds through an imine intermediate, which is subsequently reduced to the target secondary amine.

Typical Synthesis Scheme: 4-Fluorobenzaldehyde + Benzylamine → Imine Intermediate → [Reducing Agent, e.g., NaBH₄] → this compound

While effective, this pathway can result in a crude mixture containing several process-related impurities:

-

Unreacted Starting Materials: 4-fluorobenzaldehyde and benzylamine.

-

Side-Products: 4-fluorobenzyl alcohol, formed from the reduction of the starting aldehyde.

-

Over-Alkylation Products: Trace amounts of tertiary amines.

The purification strategy is therefore designed to systematically remove these contaminants. The protocol is built on the fundamental chemical properties of the target molecule, primarily its basicity, which distinguishes it from the neutral aldehyde and alcohol impurities.

The purification workflow is a three-stage process:

-

Acid-Base Extraction: This leverages the basicity of the target amine. By washing the crude organic mixture with an aqueous acid, the amine is protonated and selectively partitioned into the aqueous phase, leaving neutral impurities (aldehyde, alcohol) behind in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine for extraction.

-

Flash Column Chromatography: This step is crucial for separating the target secondary amine from the residual basic starting material (benzylamine), which has similar chemical properties. Standard silica gel chromatography can be problematic for amines due to strong acidic interactions causing poor separation and tailing.[1] Our protocol mitigates this by incorporating a small amount of a basic modifier into the mobile phase, neutralizing the acidic silanol groups on the silica surface and ensuring a sharp, symmetrical elution profile.[2][3]

-

Crystallization as Hydrochloride Salt (Optional): Converting the purified free amine to its hydrochloride salt offers two distinct advantages: enhanced stability for long-term storage and the potential for a final purification step through crystallization.[4][5]

This comprehensive approach ensures the isolation of this compound with a purity level suitable for the most demanding applications, including pharmaceutical development and reference standard preparation.

Materials and Methods

Reagents and Solvents

All reagents should be of ACS grade or higher.

| Reagent/Material | Grade | Purpose |

| Crude this compound | Synthesis Grade | Starting Material |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction & Chromatography |

| Hexanes | ACS Grade | Chromatography |

| Hydrochloric Acid (HCl), 1M solution | Reagent Grade | Extraction |

| Sodium Hydroxide (NaOH), 2M solution | Reagent Grade | Extraction |

| Triethylamine (Et₃N) | ≥99% | Chromatography Modifier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Drying Agent |

| Silica Gel | 230-400 mesh, 60 Å | Stationary Phase |

| Diethyl Ether (Et₂O) | Anhydrous | Crystallization |

| 2M HCl in Diethyl Ether | Reagent Grade | Salt Formation |

| Deionized Water | Type II | Aqueous Phases |

| TLC Plates | Silica Gel 60 F₂₅₄ | Reaction Monitoring |

Equipment

-

Standard laboratory glassware (separatory funnels, flasks, beakers)

-

Rotary evaporator

-

Magnetic stirrer and stir bars

-

Flash chromatography system (glass column or automated)

-

pH paper or meter

-

Vacuum filtration apparatus (Büchner funnel)

-

Analytical balance

Detailed Purification Protocol

The following protocol assumes a starting scale of approximately 5-10 grams of crude material. Adjust volumes accordingly for different scales.

Part 1: Acid-Base Liquid-Liquid Extraction

This initial step is designed to separate the basic amine product from neutral organic impurities like unreacted 4-fluorobenzaldehyde and any 4-fluorobenzyl alcohol side-product.

-

Dissolution: Dissolve the crude reaction mixture in 100 mL of ethyl acetate in a 500 mL separatory funnel.

-

Acidic Wash: Add 50 mL of 1M HCl (aq) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate.

-

Scientific Rationale: The acidic solution protonates the basic secondary amine product and any residual benzylamine, forming water-soluble ammonium salts. These salts partition into the aqueous (bottom) layer, while neutral impurities remain in the ethyl acetate (top) layer.

-

-

Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

-

Repeat Extraction: Add another 50 mL portion of 1M HCl to the organic layer remaining in the funnel. Shake and separate as before. Combine this second aqueous extract with the first one.

-

Discard Organic Layer: The remaining ethyl acetate layer, containing the neutral impurities, can now be discarded.

-

Basification: Place the combined aqueous extracts in an ice bath to cool. Slowly add 2M NaOH (aq) with stirring until the pH is >12 (verify with pH paper). A white precipitate or emulsion of the free amine may form.

-

Scientific Rationale: The strong base deprotonates the ammonium salt, regenerating the water-insoluble free amine.

-

-

Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add 100 mL of fresh ethyl acetate. Shake vigorously and allow the layers to separate.

-

Isolate Product: Drain the lower aqueous layer and discard it. Collect the upper ethyl acetate layer, which now contains the purified free amine.

-

Drying and Concentration: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the amine as an oil.

Diagram of the Acid-Base Extraction Principle

Caption: Workflow for purifying amines via acid-base extraction.

Part 2: Flash Column Chromatography

This step removes residual benzylamine, which is not efficiently separated by extraction.

-

Prepare Column: Dry-pack a suitable size glass column with silica gel. Settle the silica by tapping the column, then wet it with the starting mobile phase (e.g., 98:2 Hexanes:EtOAc).

-

Prepare Mobile Phase: Prepare a stock solution of Hexanes:EtOAc containing 1% triethylamine (v/v/v). For example, to make 1 L of 90:10 eluent, use 890 mL Hexanes, 100 mL EtOAc, and 10 mL Et₃N.

-

Scientific Rationale: Triethylamine is a volatile base that acts as a competing amine, binding to the acidic silanol sites on the silica gel.[1] This prevents the target amine from interacting strongly, leading to faster elution, less tailing, and better separation from other basic compounds.

-

-

Load Sample: Dissolve the amine oil from Part 1 in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry-loaded sample to the top of the prepared column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexanes:EtOAc + 1% Et₃N). Gradually increase the polarity of the mobile phase (gradient elution) to 90:10 Hexanes:EtOAc + 1% Et₃N.

-

Monitor Fractions: Collect fractions and monitor them by TLC, visualizing with a UV lamp and/or a potassium permanganate stain. The target product should have a lower Rf than the more polar benzylamine.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Part 3: Crystallization as Hydrochloride Salt (Optional)

This final step provides a stable, crystalline solid of high purity.

-

Dissolution: Dissolve the purified amine oil from Part 2 in approximately 50 mL of anhydrous diethyl ether.

-

Precipitation: While stirring, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of this compound hydrochloride will form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two small portions of cold, anhydrous diethyl ether to remove any surface impurities.

-

Drying: Dry the solid under high vacuum for several hours to remove all residual solvent. The result is a stable, free-flowing white solid.

Quality Control and Characterization

The purity and identity of the final product should be confirmed by standard analytical techniques.

| Analysis | Expected Result |

| Appearance | White crystalline solid (HCl salt) or colorless oil (free amine). |

| ¹H NMR (400 MHz, CDCl₃) | Chemical shifts (δ) are approximate for the free amine.7.20-7.40 (m, 9H, Ar-H), 3.78 (s, 2H, N-CH₂-Ph), 3.75 (s, 2H, N-CH₂-ArF), ~1.8 (br s, 1H, NH). |

| ¹³C NMR (101 MHz, CDCl₃) | Chemical shifts (δ) are approximate for the free amine.161.5 (d, J=245 Hz), 140.0, 136.5, 129.0 (d, J=8 Hz), 128.5, 128.2, 127.0, 115.2 (d, J=21 Hz), 53.0, 52.8. |

| ¹⁹F NMR (376 MHz, CDCl₃) | Chemical shift (δ) is approximate for the free amine.~ -116 ppm. |

| MS (ESI+) | Calculated for C₁₄H₁₅FN⁺ [M+H]⁺: 232.1183; Found: 232.1185. |

| Purity (HPLC) | >99% (Typical conditions: C18 column, mobile phase of acetonitrile/water with 0.1% TFA). |

Overall Process Workflow

Caption: Complete purification workflow for this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(4), 709-712. Available from: [Link]

-

Biotage. Purification of Ionizable Organic Amine Compounds Using Flash Column Chromatography. Available from: [Link]

-

Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Referenced in discussion on general amine purification techniques). Available from: [Link]

-

Reddy, K. L., et al. (2007). A new method for preparation and crystallization of hydrohalides of pharmaceutical compounds or their intermediates. European Patent Office, EP 2436381 A1. Available from: [Link]

-

Baxter, A. F., et al. (2020). Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 63(21), 12648–12671. Available from: [Link]

Sources

Application Note: Strategic Derivatization of n-Benzyl-1-(4-fluorophenyl)methanamine for Structure-Activity Relationship (SAR) Elucidation in Bioassays

Introduction: The Rationale for Derivatization

In modern medicinal chemistry, the strategic modification of a lead compound is a cornerstone of the drug discovery process. The parent molecule, n-Benzyl-1-(4-fluorophenyl)methanamine[1][2], serves as a compelling starting point for library synthesis due to its intrinsic structural features. The presence of a fluorine atom is particularly noteworthy; its high electronegativity and small size can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets[3][4][5]. The secondary amine functional group provides a chemically tractable handle for a variety of modifications, allowing for a systematic exploration of the chemical space surrounding the core scaffold.

This application note provides a detailed guide for the derivatization of this compound and the subsequent evaluation of the synthesized analogs in relevant bioassays. The primary objective is to build a small, diverse library of compounds to probe Structure-Activity Relationships (SAR). We will focus on two robust derivatization strategies—N-acylation and N-sulfonylation—and provide protocols for two fundamental bioassays: a target-specific Monoamine Oxidase B (MAO-B) inhibition assay and a general cell viability (MTT) assay to assess cytotoxicity. The choice of MAO-B as a target is informed by literature suggesting that fluorinated benzylamines can act as substrates and potential modulators of this enzyme, which is a key target in neurodegenerative diseases[6][7].

Section 1: Derivatization Workflow: Synthesis of an Amide and Sulfonamide Library

The secondary amine of the parent compound is a nucleophile that readily reacts with electrophilic reagents such as acyl chlorides and sulfonyl chlorides. These reactions are typically high-yielding and proceed under mild conditions, making them ideal for library synthesis.

Causality Behind the Choice:

-

N-Acylation: Introduces an amide bond. By varying the R-group of the acyl chloride, we can systematically alter properties like lipophilicity, hydrogen bonding capacity, and steric bulk. This allows for probing specific pockets within a target's binding site.

-

N-Sulfonylation: Introduces a sulfonamide group. This moiety is a common feature in many drugs and acts as a non-classical bioisostere of an amide. It is a strong hydrogen bond acceptor and is metabolically stable. Using a reagent like dansyl chloride additionally incorporates a fluorescent tag, which can be useful in certain imaging or binding assays.

Caption: General workflow for creating amide and sulfonamide libraries.

Protocol 2.1: General Procedure for N-Acylation

This protocol describes a representative synthesis using benzoyl chloride.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (e.g., 215 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (e.g., 0.21 mL, 1.5 mmol) to the solution with stirring. TEA acts as an acid scavenger to neutralize the HCl byproduct of the reaction.

-

Reagent Addition: Add benzoyl chloride (e.g., 0.13 mL, 1.1 mmol) dropwise to the cooled solution. Allowing the addition to be slow prevents an excessive exotherm.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-30% Ethyl Acetate in Hexanes) to yield the pure N-acyl derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: General Procedure for N-Sulfonylation

This protocol uses dansyl chloride, which introduces a useful fluorescent tag.

Materials:

-

This compound (1.0 eq)

-

Dansyl chloride (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a similar setup to Protocol 2.1, dissolve this compound (215 mg, 1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

-

Base and Reagent Addition: Add pyridine (0.16 mL, 2.0 mmol) followed by a solution of dansyl chloride (297 mg, 1.1 mmol) in DCM (3 mL). Pyridine is often a preferred base for sulfonylation reactions.

-

Reaction Progression: Stir the reaction at room temperature overnight (12-16 hours). Protect the reaction from light as the dansyl group is light-sensitive.

-

Work-up:

-

Dilute the reaction mixture with DCM (20 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification & Characterization: Purify the crude product via flash column chromatography and characterize as described in Protocol 2.1.

Table 1: Suggested Reagents for Library Generation

| Class | Reagent Name | Resulting Moiety Feature |

| Acyl Chlorides | Acetyl chloride | Small, polar group |

| Cyclohexanecarbonyl chloride | Bulky, lipophilic aliphatic group | |

| 4-Nitrobenzoyl chloride | Electron-withdrawing aromatic group | |

| 4-Methoxybenzoyl chloride | Electron-donating aromatic group | |

| Sulfonyl Chlorides | Methanesulfonyl chloride | Small, polar alkylsulfonyl group |

| Tosyl chloride | Aromatic sulfonyl group | |

| Dansyl chloride | Fluorescent, bulky naphthyl group |

Section 3: Bioassay Screening Protocols

Once the library of derivatives is synthesized and purified, the next step is to screen them for biological activity.

Protocol 3.1: Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

Scientific Principle: This assay quantifies the activity of MAO-B by measuring the rate at which it metabolizes a non-fluorescent substrate into a highly fluorescent product. An inhibitor will decrease the rate of fluorescence generation. This method is highly sensitive and suitable for high-throughput screening.

Caption: Principle of the fluorometric MAO-B inhibition assay.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., Amplex® Red reagent)

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

Pargyline (positive control inhibitor)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the test compounds and controls in DMSO. Dispense 1 µL of each dilution into the wells of the 96-well plate. For 100% activity control, add 1 µL of DMSO.

-

Enzyme Preparation & Addition: Dilute the MAO-B enzyme in cold assay buffer to the desired concentration. Add 50 µL of the diluted enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the compounds to interact with the enzyme.

-

Substrate Reaction Mix: Prepare a reaction mix containing the MAO-B substrate and HRP in assay buffer.

-

Initiate Reaction: Add 50 µL of the substrate reaction mix to each well to start the reaction.

-

Fluorescence Reading: Immediately place the plate in a microplate reader pre-set to 37 °C. Measure the fluorescence kinetically (e.g., every minute for 15-30 minutes) at the appropriate excitation/emission wavelengths (e.g., ~540 nm Ex / ~590 nm Em for resorufin product).

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data to the controls: % Inhibition = 100 * (1 - [Rate_compound - Rate_background] / [Rate_DMSO - Rate_background]).

-

Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

Protocol 3.2: Cell Viability (MTT) Assay

Scientific Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cell line (e.g., HEK293 or HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Test compounds (dissolved in DMSO)

-

Doxorubicin (positive control for cytotoxicity)

-

Clear, flat-bottom 96-well cell culture plates

-

Absorbance microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells (final DMSO concentration should be <0.5%). Include wells with medium only (blank) and cells with DMSO vehicle (100% viability control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours, until purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Correct for background by subtracting the absorbance of the blank wells.

-

Calculate % Viability = 100 * (Abs_compound / Abs_DMSO_control).

-

Plot % Viability against the logarithm of compound concentration to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

-

Section 4: Data Interpretation and SAR Analysis

The ultimate goal is to connect the chemical modifications to the biological results. By comparing the IC₅₀ (from the MAO-B assay) and CC₅₀ (from the MTT assay) values across the library, initial SAR trends can be established.

Table 2: Hypothetical Screening Data Summary

| Compound ID | R-Group Modification | MAO-B IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Parent | -H | > 50 | > 100 | - |

| Amides | ||||

| DERIV-01 | Benzoyl | 12.5 | > 100 | > 8 |

| DERIV-02 | 4-Nitrobenzoyl | 5.2 | 85 | 16.3 |

| DERIV-03 | Cyclohexylcarbonyl | 35.8 | > 100 | > 2.8 |

| Sulfonamides | ||||

| DERIV-04 | Dansyl | 1.8 | 22 | 12.2 |

| DERIV-05 | Tosyl | 8.9 | 95 | 10.7 |

Analysis Insights:

-

From this hypothetical data, one might conclude that adding an aromatic ring via acylation or sulfonylation improves MAO-B inhibitory activity compared to the parent compound.

-

An electron-withdrawing group (NO₂) on the benzoyl ring (DERIV-02) appears to increase potency over the unsubstituted benzoyl ring (DERIV-01).

-

The bulky, fluorescent dansyl group (DERIV-04) shows the highest potency, suggesting a large binding pocket may be present.

-

The Selectivity Index (SI) is a critical parameter, indicating how many times more potent a compound is against the target versus its general cytotoxicity. A higher SI is desirable. DERIV-02 shows a good balance of potency and selectivity.

Caption: Logical flow from synthesis to SAR determination.

Conclusion

This application note outlines a comprehensive and scientifically grounded approach to the derivatization of this compound for the purpose of bio-evaluation. By employing systematic chemical modifications and utilizing robust, well-controlled bioassays, researchers can efficiently generate meaningful Structure-Activity Relationship data. This information is invaluable for identifying key structural motifs responsible for biological activity and selectivity, thereby guiding future optimization efforts in the drug discovery pipeline.

References

-

PubChem. (n.d.). 4-Fluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-Fluorobenzylamine. Retrieved from [Link]

-

Silverman, R. B., & Lu, X. (1991). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. PubMed. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Retrieved from [Link]

-

ACS Publications. (2011). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

-

SpringerLink. (n.d.). SAR Studies of Fluorine-Substituted Benzylamines and Substituted 2-Phenylethylamines as Substrates and Inactivators of Monoamine Oxidase B. Retrieved from [Link]

-

PubMed. (2018). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl[(4-fluorophenyl)methyl]amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Inhance Technologies. (n.d.). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

-

Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

- Google Patents. (n.d.).Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

-

ResearchGate. (2022). Fluorinated Benzyloxalamides: Glide Docking Pharmacophore Mapping Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors. Retrieved from [Link]

-

ResearchGate. (2019). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Retrieved from [Link]

-

Loughborough University Research Repository. (2017). Synthesis of fluorinated drug scaffolds using SNAr substitution reactions. Retrieved from [Link]

-

MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]

Sources

- 1. Benzyl[(4-fluorophenyl)methyl]amine | C14H14FN | CID 784761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 55096-88-3|this compound|BLD Pharm [bldpharm.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of n-Benzyl-1-(4-fluorophenyl)methanamine

Welcome to the Technical Support Center for the synthesis of n-Benzyl-1-(4-fluorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your experimental success.

Introduction to the Synthesis

The synthesis of this compound, a secondary amine, is most commonly achieved through the reductive amination of 4-fluorobenzaldehyde with benzylamine. This method involves the formation of an intermediate imine, which is then reduced to the final amine product. While seemingly straightforward, optimizing the yield and purity requires careful control of reaction conditions to minimize side reactions.

This guide will walk you through a detailed experimental protocol, provide insights into the critical parameters, and offer solutions to common challenges encountered during this synthesis.

Reaction Overview: Reductive Amination

The overall reaction is a two-step process that can often be performed in a single pot.

Caption: General workflow for the reductive amination synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound using sodium borohydride as the reducing agent.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorobenzaldehyde | 124.11 | 10.0 g | 0.0806 |

| Benzylamine | 107.15 | 8.64 g (8.8 mL) | 0.0806 |

| Methanol (MeOH) | 32.04 | 200 mL | - |

| Sodium Borohydride (NaBH₄) | 37.83 | 3.66 g | 0.0968 |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether (or Ethyl Acetate) | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

| Hydrochloric Acid (HCl), 1M | 36.46 | As needed | - |

| Sodium Hydroxide (NaOH), 1M | 40.00 | As needed | - |

Step-by-Step Procedure:

-

Imine Formation:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0806 mol) of 4-fluorobenzaldehyde and 8.64 g (0.0806 mol) of benzylamine in 150 mL of methanol.

-

Stir the mixture at room temperature for 1 hour. The formation of the imine is typically rapid. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to confirm the consumption of the aldehyde.

-

-

Reduction of the Imine:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add 3.66 g (0.0968 mol) of sodium borohydride in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the disappearance of the imine by TLC.

-

-

Work-up and Extraction:

-

Carefully quench the reaction by slowly adding 100 mL of deionized water.

-

Reduce the volume of the methanol by approximately half using a rotary evaporator.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification (Acid-Base Extraction):

-

Dissolve the crude oil in 100 mL of diethyl ether.

-

Slowly add 1M HCl with vigorous stirring until the solution is acidic (test with pH paper). The hydrochloride salt of the amine will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.

-

To obtain the free amine, suspend the hydrochloride salt in 100 mL of water and add 1M NaOH until the solution is basic (pH > 10).

-

Extract the free amine with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound as an oil.

-

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis.

Low Yield or Incomplete Reaction

Q1: My reaction seems to have stalled, and I still have a significant amount of starting aldehyde present according to my TLC analysis. What could be the problem?

A: Incomplete imine formation is a likely culprit.

-

Explanation: The formation of the imine is an equilibrium process. While it is generally favorable in this case, certain factors can hinder its completion. The presence of water in the reagents or solvent can shift the equilibrium back towards the starting materials.

-

Solutions:

-

Ensure Dry Conditions: Use anhydrous methanol and ensure your starting materials are dry. Adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the imine formation step can be beneficial.

-

Increase Reaction Time: Although typically fast, allowing the imine to form for a longer period (2-4 hours) before adding the reducing agent can improve conversion.

-

Catalysis: For less reactive aldehydes or amines, a catalytic amount of a weak acid, such as acetic acid, can be added to promote imine formation.[1] However, this should be done cautiously as it can also accelerate the decomposition of sodium borohydride.

-

Q2: The reduction of the imine appears to be incomplete, even after extended reaction time. What should I do?

A: This could be due to insufficient reducing agent or deactivation of the reagent.

-

Explanation: Sodium borohydride can react with the methanol solvent, especially over long periods or at elevated temperatures, reducing its effective concentration.[1]

-

Solutions:

-

Stoichiometry of Reducing Agent: Ensure you are using a slight excess of sodium borohydride (1.2-1.5 equivalents).

-

Temperature Control: Add the sodium borohydride at 0 °C to minimize its reaction with the solvent.

-

Alternative Reducing Agents: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃), which is a milder and more selective reducing agent for reductive aminations and is less prone to reacting with the solvent.[1]

-

Formation of Side Products

Q3: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A: This is likely the tertiary amine formed by over-alkylation of the desired secondary amine product.

Caption: Formation of the tertiary amine byproduct through over-alkylation.

-

Explanation: The secondary amine product can react with another molecule of 4-fluorobenzaldehyde to form a new iminium ion, which is then reduced to a tertiary amine.

-

Solutions:

-

Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and amine. Using a slight excess of the amine can also help to minimize this side reaction.

-

Stepwise Procedure: A highly effective method is to first form the imine and then add the reducing agent.[1] This ensures that the concentration of the aldehyde is minimized once the secondary amine product begins to form.

-

Slow Addition of Aldehyde: If conducting a one-pot reaction, slowly adding the aldehyde to a solution of the amine and the reducing agent can also help to maintain a low concentration of the aldehyde throughout the reaction.

-

Q4: My crude product contains a significant amount of 4-fluorobenzyl alcohol. How can I avoid this?

A: This side product arises from the direct reduction of the starting aldehyde by sodium borohydride.

-

Explanation: Sodium borohydride can reduce aldehydes to alcohols. If the imine formation is slow or if the reducing agent is added too quickly, it can compete with the imine formation and reduce the starting aldehyde.

-

Solutions:

-

Allow for Complete Imine Formation: As mentioned previously, ensure the imine has fully formed before adding the sodium borohydride.

-

Use a More Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are more selective for the reduction of imines in the presence of aldehydes and are excellent alternatives to prevent this side reaction.[1]

-

Purification Challenges

Q5: I'm having difficulty separating my desired secondary amine from the tertiary amine byproduct and unreacted benzylamine using column chromatography. What are my options?

A: The similar polarities of these amines can make chromatographic separation challenging.

-

Explanation: The desired secondary amine, the tertiary amine byproduct, and any unreacted benzylamine often have close Rf values on silica gel.

-

Solutions:

-

Optimize Column Chromatography:

-

Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is recommended. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the amines on the silica gel.

-

Stationary Phase: If separation on silica is still difficult, consider using alumina as the stationary phase.

-

-

Alternative Purification: Acid-Base Extraction: The protocol provided utilizes acid-base extraction, which is often more effective for separating amines from non-basic impurities. However, separating amines of similar basicity from each other can still be challenging. Careful and repeated extractions can improve purity.

-

Crystallization of the Hydrochloride Salt: As described in the protocol, converting the amine to its hydrochloride salt can be an effective purification method. The salt of the desired secondary amine may have different solubility properties than the salts of the impurities, allowing for purification by fractional crystallization.

-

Characterization Data (Reference)

-

¹H NMR (400 MHz, CDCl₃) δ: 7.41-7.32 (m, 5H, Ar-H), 7.18-7.15 (m, 2H, Ar-H), 6.59-6.57 (m, 2H, Ar-H), 4.33 (s, 2H, CH₂), 4.09 (s, 1H, NH).

-

¹³C NMR (101 MHz, CDCl₃) δ: 146.3 (Ar-C), 138.5 (Ar-C), 128.7 (Ar-C), 128.3 (Ar-C), 127.0 (Ar-C), 127.0 (Ar-C), 121.62 (Ar-C), 113.5 (Ar-C), 47.9 (CH₂).

For this compound, you would expect to see characteristic signals for the benzyl and 4-fluorophenyl groups, as well as the methylene bridges and the N-H proton. The fluorine coupling in the ¹³C NMR spectrum of the 4-fluorophenyl ring will be a key diagnostic feature.

References

-

Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. (2023). National Institutes of Health. [Link]

-

Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... ResearchGate. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (2022). MDPI. [Link]

-

Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. (2018). The Doyle Group. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993). [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2015). Indian Academy of Sciences. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025). [Link]

-

What are the byproducts of reduction with borohydride?. (2018). Reddit. [Link]

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025). Reddit. [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

Common side products in the reductive amination of 4-fluorobenzaldehyde

Technical Support Center: Reductive Amination of 4-Fluorobenzaldehyde

From the Desk of the Senior Application Scientist

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the reductive amination of 4-fluorobenzaldehyde and encountering challenges with side product formation. My goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts. Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control compared to direct alkylation.[1][2][3] However, like any reaction, its success lies in understanding and mitigating competing pathways. This guide provides direct answers to common issues encountered in the lab.

Core Principles: The Reductive Amination Pathway and Its Detours

Reductive amination is fundamentally a two-stage process that is often performed in a single pot ("direct" or "in situ" method).[1] First, the carbonyl group of 4-fluorobenzaldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form a key intermediate: an imine (from a primary amine) or an iminium ion (from a secondary amine).[4][5] Second, a selective reducing agent reduces this C=N double bond to yield the desired amine.

The selectivity of the reducing agent is paramount. Ideally, the reductant should be reactive enough to reduce the protonated imine/iminium ion but slow to react with the starting aldehyde.[3][6] This delicate balance is where many side reactions originate.

Caption: Main reaction pathway and major side reactions in reductive amination.

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific impurities or low yields you may be observing in your reaction mixture.

Q1: My final product is contaminated with a significant amount of a tertiary amine. What is causing this over-alkylation and how can I prevent it?

A1: Mechanistic Cause and Solution

This is one of the most common side products when using a primary amine. The secondary amine product you are synthesizing is itself a nucleophile. It can compete with the starting primary amine to react with another molecule of 4-fluorobenzaldehyde, forming a new iminium ion which is then reduced to a tertiary amine.[2] This is especially problematic if the secondary amine product is more nucleophilic or less sterically hindered than the primary amine reactant.

Troubleshooting Steps:

-

Control Stoichiometry: The simplest approach is to use an excess of the primary amine (e.g., 1.5 to 2.0 equivalents). This statistically favors the reaction of the aldehyde with the more abundant primary amine. However, this complicates purification if the amine is not volatile.

-

Stepwise Procedure: A more robust method involves a two-step, one-pot process.[7]

-

Step 1 (Imine Formation): Mix the 4-fluorobenzaldehyde and the primary amine (1:1 ratio) in a suitable solvent (like methanol or dichloroethane) and stir for 30-60 minutes to allow for complete imine formation. You can monitor this by TLC or LC-MS. The formation of the imine is an equilibrium process, and removal of the water formed can drive it to completion.[8]

-

Step 2 (Reduction): Once the aldehyde is consumed, add the reducing agent. This ensures the reductant primarily encounters the desired imine intermediate, not a mixture of reactants that could lead to the over-alkylation pathway.

-

-

Choice of Amine: If feasible for your synthesis, using a secondary amine as the starting material will directly yield a tertiary amine, avoiding the possibility of this specific side product.

Q2: I'm observing a large peak corresponding to 4-fluorobenzyl alcohol in my analysis. Why is my aldehyde being reduced?

A2: Mechanistic Cause and Solution

The formation of 4-fluorobenzyl alcohol is a direct result of the reducing agent attacking the aldehyde's carbonyl group before it can form the imine.[6] This indicates that your reducing agent is not selective enough under your current reaction conditions.

Troubleshooting Steps:

-

Select a Milder Reducing Agent: Standard sodium borohydride (NaBH₄) can readily reduce aldehydes, especially at neutral pH.[6] The preferred reagents for reductive amination are those that show enhanced reactivity towards the protonated iminium ion intermediate over the neutral carbonyl.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB): This is often the reagent of choice.[7] It is mild enough to not significantly reduce the aldehyde but is highly effective at reducing the iminium ion intermediate. It also tolerates mildly acidic conditions which favor imine formation.

-

Sodium Cyanoborohydride (NaBH₃CN): This is another classic choice. Its reactivity is highly pH-dependent. At a controlled pH of 6-7, it selectively reduces the imine. However, at lower pH values, it can also reduce aldehydes.[3] Due to the toxicity of cyanide byproducts, STAB is now more commonly used.[1]

-

-

Control pH: Imine formation is typically fastest at a pH of around 4-6.[5] Adding a catalytic amount of acetic acid can accelerate the reaction, protonating the intermediate hemiaminal to facilitate water elimination and forming the iminium ion, which is the species the hydride reductant attacks. This acceleration can help the desired reaction outcompete the direct aldehyde reduction.

-

Order of Addition: Ensure you allow sufficient time for the imine to form before introducing a stronger reducing agent like NaBH₄ (if you must use it). Add the NaBH₄ portion-wise at a low temperature (e.g., 0 °C) to control its reactivity.[6]

Q3: My reaction is sluggish, and I'm left with a lot of unreacted 4-fluorobenzaldehyde and amine. How can I drive the reaction to completion?

A3: Mechanistic Cause and Solution

A stalled reaction is often due to an unfavorable equilibrium in the initial imine formation step. The reaction between an amine and an aldehyde to form an imine is reversible.[8] The presence of water can hydrolyze the imine back to the starting materials.[4] The electron-withdrawing nature of the fluorine on the benzaldehyde can also slightly decrease the reactivity of the carbonyl group.[9]

Troubleshooting Steps:

-

Add a Dehydrating Agent: To shift the equilibrium towards the imine, remove the water as it is formed.

-

Use an Acid Catalyst: As mentioned in Q2, a catalytic amount of acetic acid (AcOH) can significantly speed up the rate-limiting dehydration of the hemiaminal intermediate.[9]

-

Increase Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) during the imine formation step can help overcome the activation energy barrier, but be cautious as this can also promote side reactions if not controlled.

-

Confirm Amine Salt Form: If your amine is an HCl or other salt, it will not be nucleophilic. You must add a non-nucleophilic base (like triethylamine, Et₃N, or diisopropylethylamine, DIPEA) to liberate the free amine before the reaction can proceed.[9]

Frequently Asked Questions (FAQs)

-

What is the best solvent for this reaction? Commonly used solvents include dichloroethane (DCE), methanol (MeOH), tetrahydrofuran (THF), and acetonitrile (MeCN).[7] DCE is often preferred for reactions using STAB. If using NaBH₄, alcoholic solvents like methanol or ethanol are typical. Choose a solvent that dissolves all reactants and does not react with the reducing agent.

-

How do I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple method. Use a stain that visualizes both the aldehyde (e.g., 2,4-DNP stain) and the amine (e.g., ninhydrin stain, if it's a primary/secondary amine). Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive method for tracking the consumption of starting materials and the formation of the product, imine intermediate, and any side products.

-

My final product contains a persistent imine impurity. How can I remove it? The unreduced imine can be difficult to separate from the final amine product due to similar polarities.[11][12]

-

Reaction Optimization: The best solution is to ensure the reduction goes to completion. Try adding a fresh portion of the reducing agent and letting the reaction stir for longer.

-

Hydrolysis during Workup: During the aqueous workup, you can try adjusting the pH to be mildly acidic (pH ~4-5) and stirring for a period. This may hydrolyze the leftover imine back to 4-fluorobenzaldehyde and the starting amine, which are often easier to separate from the desired product.

-

Scavenger Resins: For difficult purifications, consider using a scavenger resin. For example, an aldehyde scavenger resin can be used to remove excess 4-fluorobenzaldehyde, and an ion-exchange resin can help purify the amine.[13]

-

Data & Summary Table

| Side Product | Structure | Common Cause(s) | Recommended Solution(s) |

| Over-alkylation Product | Tertiary Amine | Secondary amine product reacts with more aldehyde. | Use excess primary amine; employ a stepwise procedure. |

| Aldehyde Reduction | 4-Fluorobenzyl Alcohol | Reducing agent is too reactive (e.g., NaBH₄). | Use a milder reductant (NaBH(OAc)₃ or NaBH₃CN); control pH. |

| Unreacted Aldehyde | 4-Fluorobenzaldehyde | Unfavorable imine formation equilibrium; insufficient reaction time. | Add a dehydrating agent (molecular sieves); use an acid catalyst (AcOH). |

| Unreduced Imine | Imine Intermediate | Incomplete reduction; deactivated reducing agent. | Add more reducing agent; increase reaction time; check reagent quality. |

Experimental Protocols

Protocol 1: High-Selectivity Reductive Amination using NaBH(OAc)₃

This protocol is designed to minimize both over-alkylation and aldehyde reduction.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-fluorobenzaldehyde (1.0 eq) and the primary amine (1.1 eq).

-

Solvent: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M.

-

Imine Formation: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30 minutes. The acetic acid serves as both a catalyst and proton source for the iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: The addition may be mildly exothermic.

-

Reaction: Allow the reaction to stir at room temperature for 3-12 hours. Monitor progress by TLC or LC-MS until the imine intermediate is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Protocol 2: Troubleshooting Flowchart

Caption: A troubleshooting decision tree for identifying and solving side product issues.

References

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Wikipedia contributors. (2023). Reductive amination. Wikipedia. [Link]

-

Fomin, M., et al. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]

-

GlaxoSmithKline. (n.d.). Reductive Amination. WordPress. [Link]

-

Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Research Group, Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

-

Reddit User Discussion. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link]

-

Chemistry Steps. (n.d.). Formation of Imines and Enamines. [Link]

-

Chem Help ASAP. (2020). Imine preparation & formation mechanism [Video]. YouTube. [Link]

-

Reddit User Discussion. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link]

-

LibreTexts Chemistry. (2020). 21.4: Imine formation. [Link]

-

JoVE. (2023). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

-

Ivanov, A. S., et al. (2005). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. Russian Journal of Organic Chemistry, 41(8), 1103–1110. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. reddit.com [reddit.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

Optimizing reaction conditions for the synthesis of secondary amines

Welcome to the Technical Support Center for secondary amine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these critical reactions. Our focus is on providing not just solutions, but a foundational understanding of the chemical principles at play, enabling you to optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering practical advice and the scientific rationale behind it.

Direct Alkylation of Primary Amines

Question 1: My direct alkylation of a primary amine with an alkyl halide is giving me a mixture of secondary amine, tertiary amine, and even some quaternary ammonium salt. How can I improve the selectivity for the secondary amine?

Answer: This is a classic challenge in secondary amine synthesis via direct alkylation.[1][2][3] The root cause is that the desired secondary amine product is often more nucleophilic than the primary amine starting material, leading to overalkylation.[2][4] Here’s a breakdown of strategies to favor mono-alkylation:

-

Stoichiometry Control: A common approach is to use a large excess of the primary amine relative to the alkylating agent.[3] This increases the probability of the alkyl halide reacting with the more abundant primary amine rather than the newly formed secondary amine. While effective to an extent, this is not always practical, especially if the amine is valuable.

-

Choice of Base and Solvent: The choice of base is critical. Using a hindered, non-nucleophilic base can help to deprotonate the primary amine without competing in the alkylation reaction. Some recent methods have shown success with bases like cesium carbonate (Cs₂CO₃) which can promote selective mono-N-alkylation.[5] The solvent can also influence selectivity; polar aprotic solvents like acetonitrile are often employed.

-

Alternative Strategies: For more reliable and selective synthesis of secondary amines, it is often better to consider alternative methods like reductive amination or the Gabriel synthesis followed by alkylation and hydrolysis.[2][6]

Question 2: I'm attempting a direct alkylation and observing a significant amount of elimination byproducts, especially with secondary or tertiary alkyl halides. What's causing this and how can I minimize it?

Answer: The formation of elimination byproducts is a common issue when using sterically hindered alkyl halides. The amine can act as a base, promoting elimination (E2) over substitution (SN2).[4] Here are some ways to mitigate this:

-

Substrate Choice: Whenever possible, use primary alkyl halides as they are less prone to elimination reactions. If a secondary alkyl halide is necessary, expect lower yields of the desired substitution product. Tertiary alkyl halides will almost exclusively lead to elimination.

-

Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.

-

Base Selection: Using a bulky, non-nucleophilic base can sometimes suppress the E2 pathway by sterically hindering its approach to the proton on the beta-carbon of the alkyl halide. However, the amine itself can act as the base, so this is not always a complete solution.

-

Consider Reductive Amination: If you need to introduce a secondary or tertiary alkyl group, reductive amination is a much more suitable and efficient method, as it avoids the use of alkyl halides altogether.[7]

Reductive Amination

Question 3: My reductive amination is giving low yields, and I suspect the initial imine/enamine formation is the problem. How can I optimize this step?

Answer: Successful reductive amination hinges on the efficient formation of the imine or enamine intermediate.[8][9] Here are key parameters to consider for optimization:

-

pH Control: Imine formation is typically acid-catalyzed, but the pH must be carefully controlled. A slightly acidic environment (pH 4-6) is often optimal.[7] If the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated for nucleophilic attack. Acetic acid is a commonly used acid for this purpose.[8]

-

Water Removal: The formation of an imine or enamine is a condensation reaction that produces water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves.

-

Reaction Time for Imine Formation: In a one-pot reductive amination, it's crucial to allow sufficient time for the imine to form before adding the reducing agent.[7] Monitoring the reaction by techniques like TLC or NMR can help determine the optimal pre-incubation time.

Question 4: I'm seeing reduction of my starting aldehyde/ketone to the corresponding alcohol in my reductive amination. How can I prevent this side reaction?